Cas no 1094688-80-8 (2-(2,4-Dibromophenoxy)-2-phenylacetic acid)

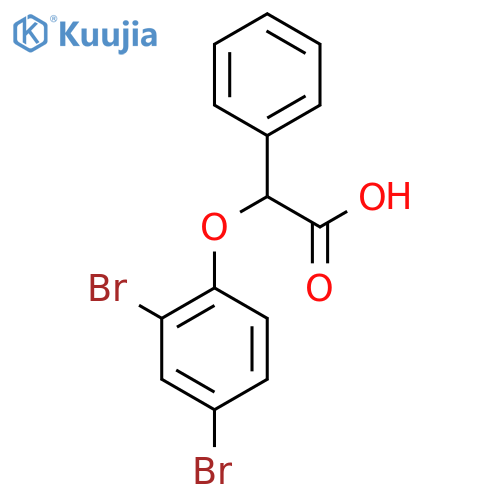

1094688-80-8 structure

商品名:2-(2,4-Dibromophenoxy)-2-phenylacetic acid

CAS番号:1094688-80-8

MF:C14H10Br2O3

メガワット:386.035402774811

CID:5054937

2-(2,4-Dibromophenoxy)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,4-dibromophenoxy)-2-phenylacetic acid

- NE56438

- Z96145940

- 2-(2,4-Dibromophenoxy)-2-phenylacetic acid

-

- インチ: 1S/C14H10Br2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)

- InChIKey: MNRRQLBRSIPGNL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1OC(C(=O)O)C1C=CC=CC=1)Br

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 305

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 46.5

2-(2,4-Dibromophenoxy)-2-phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-71700-0.5g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 0.5g |

$218.0 | 2023-07-03 | |

| Enamine | EN300-71700-0.05g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 0.05g |

$64.0 | 2023-07-03 | |

| Enamine | EN300-71700-2.5g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 2.5g |

$614.0 | 2023-07-03 | |

| TRC | B426765-250mg |

2-(2,4-Dibromophenoxy)-2-phenylacetic Acid |

1094688-80-8 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-71700-1.0g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 1.0g |

$314.0 | 2023-07-03 | |

| Aaron | AR01AC7A-100mg |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 100mg |

$140.00 | 2025-02-10 | |

| Aaron | AR01AC7A-10g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 10g |

$1876.00 | 2023-12-16 | |

| 1PlusChem | 1P01ABYY-100mg |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 100mg |

$160.00 | 2023-12-26 | |

| 1PlusChem | 1P01ABYY-250mg |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 250mg |

$200.00 | 2023-12-26 | |

| 1PlusChem | 1P01ABYY-2.5g |

2-(2,4-dibromophenoxy)-2-phenylacetic acid |

1094688-80-8 | 95% | 2.5g |

$821.00 | 2023-12-26 |

2-(2,4-Dibromophenoxy)-2-phenylacetic acid 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1094688-80-8 (2-(2,4-Dibromophenoxy)-2-phenylacetic acid) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量